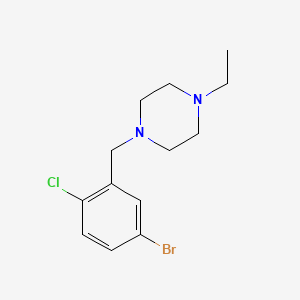

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-[(5-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPERMJFMXVQFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylpiperazine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine has various applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the benzene ring can influence the compound's binding affinity and selectivity towards biological receptors. The ethylpiperazine moiety may play a role in modulating the compound's pharmacokinetic properties.

Comparison with Similar Compounds

Halogenated Benzylpiperazines

- 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate (): Substituents: 2-bromobenzyl, 4-methylcyclohexyl. Key Differences: The methylcyclohexyl group introduces bulkier hydrophobic character compared to the ethylpiperazine in the target compound. This may reduce solubility but enhance binding to lipophilic receptors. Pharmacological Impact: Not reported, but structural bulk likely alters target engagement .

- 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (): Substituents: Pyridinyl with bromo and methoxy groups, dimethoxybenzyl. Key Differences: Methoxy groups increase polarity, while the pyridine ring introduces aromatic π-π interactions. Pharmacological Impact: Unreported, but methoxy groups may improve water solubility .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine ():

Ethylpiperazine Derivatives

4-Ethylpiperazine-bearing thiazolylhydrazones ():

- Substituents: Thiazolylhydrazone with 4-ethylpiperazine.

- Key Differences: The hydrazone moiety introduces additional hydrogen-bonding capacity.

- Pharmacological Impact: Demonstrated potent butyrylcholinesterase (BChE) inhibition (IC50 values in µM range), outperforming 4-methoxyphenylpiperazine analogues. The ethyl group likely enhances steric compatibility with BChE’s active site .

Pharmacological and Toxicological Profiles

Physicochemical and ADME Properties

Lipophilicity (logP) :

Synthetic Accessibility :

Key Advantages of this compound

- Enhanced Lipophilicity : Bromo and chloro groups improve membrane permeability vs. methoxy or methyl analogues.

- Target Versatility : Piperazine’s flexibility allows interactions with diverse targets (e.g., viral proteins, enzymes).

- Tunability : Substituents on benzyl and piperazine rings can be modified to optimize activity and reduce toxicity.

Biological Activity

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a substituted piperazine derivative. Its structure features a piperazine ring substituted with a 5-bromo-2-chlorobenzyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to bind effectively to these targets, potentially leading to enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μM |

| Other Piperazine Derivatives | S. aureus | 15 μM |

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

Anti-Cancer Activity

In vitro studies have indicated that this compound may possess anti-cancer properties. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | <20 | Significant growth inhibition |

| HCT116 (Colorectal) | <30 | Moderate activity observed |

The IC50 values suggest that the compound has the potential to inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

A notable study evaluated the effects of piperazine derivatives on cancer cell lines. The findings indicated that specific substitutions on the piperazine ring significantly enhanced anti-proliferative activity. For instance, compounds with halogen substituents showed improved efficacy against MCF-7 cells compared to non-substituted analogs .

Another study focused on the enzyme inhibition capabilities of similar compounds, demonstrating that certain piperazine derivatives could inhibit key enzymes involved in cancer metabolism, thus providing a mechanism for their anti-cancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine in laboratory settings?

- Methodological Answer : The synthesis can be adapted from piperazine alkylation protocols. For example, a stirred solution of 4-ethylpiperazine in dichloromethane (DCM) can react with 5-bromo-2-chlorobenzyl bromide under basic conditions (e.g., NaHCO₃) at room temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be explored for introducing triazole moieties, leveraging CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM system .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to confirm substitution patterns (e.g., δ ~3.5 ppm for piperazine CH₂ groups and aromatic protons at δ ~7.0–7.5 ppm for bromo/chloro substituents) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₃H₁₇BrClN₂).

- Collision cross-section (CCS) measurements via ion mobility spectrometry (predicted CCS ~160–165 Ų for [M+H]+ adducts) .

- Melting point analysis (compare with analogs: e.g., 86–87°C for bromophenyl derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

- Methodological Answer : Screen for kinase inhibition or cytotoxic activity using:

- Molecular docking studies against tyrosine kinase domains (e.g., AutoDock Vina) to prioritize targets .

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Carbonic anhydrase inhibition assays using spectrophotometric methods (4-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How do structural modifications at the benzyl and piperazine positions influence pharmacological activity?

- Methodological Answer :

- Substituent effects : Compare bromo/chloro vs. fluoro/chloro analogs (e.g., 1-(5-bromo-2-fluorobenzyl) derivatives) to assess halogen-dependent steric/electronic impacts on target binding .

- Piperazine substitution : Replace the ethyl group with methyl or propyl groups to study alkyl chain length effects on solubility and potency .

- SAR profiling : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify affinity shifts caused by benzyl ring modifications .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

- Methodological Answer :

- HPLC-MS/MS optimization : Use a C18 column (3.5 µm particles) with gradient elution (0.1% formic acid in H₂O:acetonitrile). Detect impurities via MRM transitions (e.g., m/z 331 → 214 for the parent ion) .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation products .

- Limit of detection (LOD) improvement : Employ post-column derivatization with fluorescamine for enhanced sensitivity in UV-Vis assays .

Q. How can computational models predict metabolic pathways and toxicity risks?

- Methodological Answer :

- In silico metabolism prediction : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., N-deethylation of the piperazine ring) .

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine substituents) .

- DMPK modeling : Simulate pharmacokinetic parameters (e.g., logP ~2.5, t₁/₂ ~4–6 h) using GastroPlus™ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.